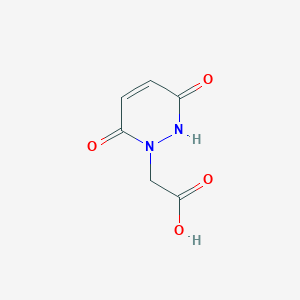

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Description

The exact mass of the compound 2-(3,6-dioxo-2,3-dihydropyridazin-1(6H)-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,6-dioxo-1H-pyridazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4-1-2-5(10)8(7-4)3-6(11)12/h1-2H,3H2,(H,7,9)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSCOGMAPCVMSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(NC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906375 |

Source

|

| Record name | (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10158-72-2 |

Source

|

| Record name | 10158-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Hydroxy-6-oxopyridazin-1(6H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid: Synthesis, Characterization, and Potential as a Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, with CAS number 10158-72-2, is a derivative of maleic hydrazide, a well-known plant growth regulator.[1][2] This compound belongs to the pyridazinone class of heterocycles, which has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[3][4] While specific research on this compound is limited, its structural features suggest potential for exploration in drug discovery programs.

This technical guide provides a comprehensive overview of the compound, including its physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of the potential biological activities of the pyridazinone core. The information presented herein is intended to serve as a foundational resource for researchers interested in synthesizing and investigating this and related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 10158-72-2 | [5] |

| Molecular Formula | C₆H₆N₂O₄ | [5] |

| Molecular Weight | 170.12 g/mol | [5] |

| Canonical SMILES | C1=CC(=O)N(N=C1O)CC(=O)O | [6] |

| Physical Appearance | Expected to be a solid | Inferred |

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from maleic anhydride and hydrazine, followed by N-alkylation.

Step 1: Synthesis of Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione)

The core pyridazine-3,6-dione ring system can be synthesized by the condensation of maleic anhydride with hydrazine hydrate.[7][8] This reaction is typically carried out in a suitable solvent such as water, ethanol, or acetic acid.[9]

Reaction: Maleic Anhydride + Hydrazine Hydrate → Maleic Hydrazide

Step 2: N-Alkylation of Maleic Hydrazide

The introduction of the acetic acid moiety at the N-1 position can be achieved through nucleophilic substitution. This involves the reaction of maleic hydrazide with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base is crucial for deprotonating the nitrogen atom of the maleic hydrazide, thereby increasing its nucleophilicity.

Reaction: Maleic Hydrazide + Haloacetic Acid + Base → this compound

The choice of base and solvent is critical to favor N-alkylation over the competing O-alkylation.[1] The use of a non-polar, aprotic solvent and a suitable base can enhance the selectivity for N-substitution.

Detailed Experimental Protocol (Proposed)

-

Synthesis of Maleic Hydrazide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).[9]

-

Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain crude maleic hydrazide. Recrystallization from water or ethanol can be performed for further purification.

-

-

Synthesis of this compound:

-

To a suspension of maleic hydrazide (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF), add a base (e.g., anhydrous potassium carbonate, 1.5 equivalents).[6]

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the salt.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester of the target compound.

-

Hydrolyze the ester by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

After hydrolysis, neutralize the solution to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be used for purification.

-

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

The Pyridazinone Core: A Scaffold of Diverse Biological Activity

The pyridazinone ring is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[3][10] This suggests that this compound could be a valuable starting point for developing novel therapeutic agents.

Potential Therapeutic Areas for Pyridazinone Derivatives:

-

Anticancer: Numerous pyridazine derivatives have been synthesized and evaluated for their anticancer properties.[11] Some have shown the ability to inhibit kinases involved in cancer cell proliferation and survival.[11]

-

Antimicrobial: The pyridazine nucleus is present in various compounds with antibacterial and antifungal activities.[12]

-

Anti-inflammatory and Analgesic: Certain pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some exhibiting lower ulcerogenic potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Anticonvulsant: N-substituted 1,2-dihydropyridazine-3,6-diones have been synthesized and shown to possess anticonvulsant activity.[10]

-

Cardiovascular: Some pyridazinone derivatives have been investigated for their effects on the cardiovascular system, including antihypertensive and antiplatelet activities.[3][4]

Proposed Biological Evaluation Workflow

For researchers looking to investigate the biological potential of this compound, a general screening workflow is proposed below.

Caption: General workflow for biological evaluation.

Conclusion

While this compound is not extensively characterized in the scientific literature, its core pyridazinone structure places it within a class of compounds of significant interest to the drug discovery community. The synthetic pathway proposed in this guide is based on well-established chemical reactions and provides a solid starting point for its preparation. The diverse biological activities of related pyridazinone derivatives suggest that this compound and its analogs are worthy of further investigation as potential therapeutic agents. This guide aims to equip researchers with the foundational knowledge and a strategic framework to unlock the potential of this intriguing molecule.

References

- Stefanye, D., & Howard, W. L. (1954). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of Organic Chemistry, 19(1), 115-120.

- Sivakumar, R., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Synthesis and Anticonvulsant Activity of Novel 1-Substituted-1,2-dihydropyridazine-3,6-diones. Biological and Pharmaceutical Bulletin, 26(10), 1407-1411.

- Abdel-Maksoud, M. S., et al. (2022).

- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro. J. Exp. Bio., 5(1), 1-19.

- Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Mangalagiu, I. I., et al. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Current Organic Chemistry, 13(4), 363-380.

- Nishiyama, Y., & Ishizuka, Y. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical & Pharmaceutical Bulletin, 50(12), 1634-1636.

- Ghorbani-Vaghei, R., & Malaeke, F. (2021). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 11(52), 32961-32970.

- Feuer, H., & Rubinstein, H. (1958). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 80(22), 5873-5876.

- Feuer, H., & Asunskis, J. (1957). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of Organic Chemistry, 22(1), 107-109.

-

Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Retrieved from [Link]

-

ChemSrc. (n.d.). (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Maleic hydrazide (102). Retrieved from [Link]

- Google Patents. (2016). CN105924401A - Maleic hydrazide synthetic process.

- Google Patents. (2016). CN105693623A - Maleic hydrazide preparation method.

-

University of Pretoria. (2023). Analytical approaches for haloacetic acid disinfection byproducts in treated water. Retrieved from [Link]

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. sarpublication.com [sarpublication.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105924401A - Maleic hydrazide synthetic process - Google Patents [patents.google.com]

- 8. CN105693623A - Maleic hydrazide preparation method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, a detailed synthesis protocol, analytical characterization, and explore its potential as a versatile scaffold for novel therapeutics.

Introduction: The Promise of the Pyridazinone Core

This compound belongs to the pyridazinone class of six-membered heterocyclic compounds. The pyridazinone nucleus is a recognized "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for the design of ligands for a variety of biological targets.[1][2] Derivatives of pyridazinone have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4][5] This inherent biological activity makes this compound a valuable starting material and a compound of interest for further investigation.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 170.122 g/mol | [6] |

| Molecular Formula | C₆H₆N₂O₄ | [6] |

| CAS Number | 10158-72-2 | [6] |

| Appearance | Pale-yellow solid (predicted) | [7] |

| Canonical SMILES | C1=CC(=O)N(N=C1)CC(=O)O |

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step process, beginning with the formation of the maleic hydrazide precursor, followed by a selective N-alkylation to introduce the acetic acid moiety.

Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)

The foundational pyridazinone ring is formed through the condensation of maleic anhydride with hydrazine hydrate. This reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the cyclization.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maleic anhydride in glacial acetic acid.

-

Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

-

Collect the crude maleic hydrazide by vacuum filtration and wash with cold water.

-

Recrystallize the solid from hot water or ethanol to yield pure maleic hydrazide.

Step 2: N-Alkylation of Maleic Hydrazide

The introduction of the acetic acid side chain is accomplished via a nucleophilic substitution reaction. The nitrogen atom of the maleic hydrazide acts as a nucleophile, attacking an electrophilic carbon source, such as a haloacetic acid.

Experimental Protocol:

-

Suspend the synthesized maleic hydrazide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in a round-bottom flask.

-

Add a base, such as potassium carbonate (K₂CO₃), to the suspension to deprotonate the maleic hydrazide, enhancing its nucleophilicity.

-

To the stirred mixture, add an equimolar amount of a haloacetic acid, for example, bromoacetic acid or chloroacetic acid.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

-

Collect the crude this compound by vacuum filtration.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram:

Caption: Two-step synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazinone ring and the acetic acid side chain. The two olefinic protons on the pyridazinone ring should appear as doublets. The methylene protons of the acetic acid group will likely appear as a singlet, and the acidic proton of the carboxyl group will be a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all six carbon atoms in the molecule. The two carbonyl carbons of the pyridazinone ring and the carboxylic acid will resonate at the downfield region (typically >160 ppm). The olefinic carbons and the methylene carbon will appear at characteristic chemical shifts.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[10]

-

Strong C=O stretching vibrations from the two amide carbonyls in the pyridazinone ring and the carboxylic acid carbonyl, expected around 1760-1690 cm⁻¹.

-

C-N and C-O stretching bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 170.12 g/mol .[11][12]

Analytical Workflow Diagram:

Caption: Workflow for analytical characterization.

Potential Applications in Drug Development

The structural features of this compound make it a highly attractive scaffold for medicinal chemistry programs. The pyridazinone core is a known pharmacophore, and the carboxylic acid handle provides a convenient point for further chemical modifications.

-

Anti-inflammatory Agents: Pyridazinone derivatives have been reported to possess significant anti-inflammatory properties. The introduction of an acetamide side chain has been shown to enhance analgesic and anti-inflammatory activity with reduced ulcerogenic effects.[1]

-

Anticancer Therapeutics: The pyridazinone scaffold has been explored for the development of anticancer agents.[3] The ability to functionalize both the nitrogen and carbon atoms of the ring allows for the synthesis of a diverse library of compounds for screening against various cancer cell lines.

-

Cardiovascular Drugs: Several pyridazinone-containing compounds have been investigated for their cardiovascular effects.[2] The core structure can be modified to target specific receptors or enzymes involved in cardiovascular diseases.

-

Versatile Intermediate: Beyond its intrinsic potential, this compound serves as a valuable building block. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, enabling the synthesis of more complex molecules with tailored biological activities.

Potential Mechanism of Action (Illustrative):

Caption: Generalized mechanism of action for a pyridazinone derivative.

Conclusion

This compound is a compound with considerable potential in the field of drug discovery. Its straightforward synthesis, coupled with the proven pharmacological relevance of the pyridazinone scaffold, makes it an attractive target for further research. This guide provides a solid foundation for scientists and researchers to embark on the synthesis, characterization, and exploration of the therapeutic applications of this promising molecule.

References

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid|CAS 121073-74-3 [rlavie.com]

- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Maleic hydrazide [webbook.nist.gov]

- 12. [Determination of maleic hydrazide and its glucosides in tobacco leaves using hydrophilic interaction liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid, a derivative of maleic hydrazide, belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key considerations for successful synthesis.

Core Synthesis Strategy: A Two-Step Approach

The most logical and widely applicable synthetic route to this compound involves a two-step process. This strategy hinges on the initial formation of the pyridazinone ring system, followed by the introduction of the acetic acid moiety via N-alkylation.

(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₆H₆N₂O₄ and CAS number 10158-72-2, is a member of the pyridazinone class of heterocyclic compounds.[1] The pyridazinone scaffold is a versatile pharmacophore that has garnered significant interest in medicinal chemistry and agrochemical research due to its broad spectrum of biological activities.[2][3][4][5][6] While direct and extensive research on the specific mechanism of action of this compound is not widely published, a comprehensive understanding can be constructed by examining the well-documented activities of its structural analogs, most notably maleic hydrazide, and the diverse bioactivities of the broader pyridazinone family.

This guide will provide an in-depth analysis of the probable core mechanism of action of this compound, drawing on established principles from related compounds. We will explore its likely role as a plant growth regulator and potential as a plant activator, detail relevant experimental protocols for validation, and present the information with the scientific integrity and logical flow expected by research professionals.

The Versatile Pyridazinone Scaffold: A Foundation for Diverse Bioactivity

The pyridazinone nucleus is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[2] This structural motif is present in numerous compounds that exhibit a wide array of pharmacological and biological effects. The inherent chemical properties of the pyridazinone ring allow for extensive functionalization, leading to a rich diversity of derivatives with activities spanning from medicinal to agricultural applications.[6][7]

| Biological Activity | Examples of Pyridazinone Derivatives | Field of Application |

| Cardiovascular | Levosimendan, Amipizone, Indolidan | Medicine |

| Anti-inflammatory | 3-O-substituted benzyl pyridazinone derivatives | Medicine |

| Anticancer | Various proprietary and experimental compounds | Medicine |

| Antimicrobial | Various proprietary and experimental compounds | Medicine, Agrochemicals |

| Herbicidal | Multiple patented compounds | Agrochemicals |

| Plant Growth Regulation | Maleic hydrazide | Agrochemicals |

| Plant Activator | 3(2H)-pyridazinone derivatives | Agrochemicals |

The broad bioactivity of pyridazinones underscores the potential for this compound to interact with various biological targets.[2][4][5][6] The presence of the acetic acid moiety suggests a potential for increased water solubility and modified transport properties compared to simpler pyridazinones.

Inferred Mechanism of Action as a Plant Growth Regulator: Lessons from Maleic Hydrazide

The most direct structural analog to this compound with a well-elucidated mechanism of action is maleic hydrazide (1,2-dihydro-3,6-pyridazinedione).[8][9] Maleic hydrazide is a widely used plant growth regulator that functions by inhibiting cell division (mitosis) without affecting cell enlargement.[8][10][11] Given the structural similarity, it is highly probable that this compound shares this fundamental mechanism.

The proposed mechanism involves the following key steps:

-

Uptake and Systemic Transport: The compound is likely absorbed by the plant's foliage or roots and translocated systemically through the xylem and phloem.[12]

-

Inhibition of Mitosis: The primary mode of action is the arrest of cell division in the meristematic tissues of the plant.[9][10] This leads to a reduction in growth, preventing sprouting in stored crops like potatoes and onions, and controlling the growth of weeds and grasses.[8][10]

-

Selective Action: The inhibitory effect is primarily on dividing cells, with minimal impact on cell expansion, allowing for the regulation of growth rather than outright lethality at appropriate concentrations.[11]

Caption: Proposed mechanism of action for this compound as a plant growth regulator.

Potential Molecular Targets and Biochemical Interactions

The specific molecular targets of maleic hydrazide, and by extension, likely targets for this compound, are thought to involve interactions with key cellular components. Research suggests that maleic hydrazide may exert its effects through:

-

Reaction with Sulfhydryl (-SH) Groups: The compound may react with sulfhydryl groups present in proteins and enzymes, potentially altering their structure and function.[9] This could disrupt a variety of metabolic processes essential for cell division.

-

Competition with Succinic Dehydrogenase: Maleic hydrazide has been proposed to compete with the receptor sites of succinic dehydrogenase, a critical enzyme in the citric acid cycle and electron transport chain.[9] Inhibition of this enzyme would have profound effects on cellular respiration and energy production, thereby impacting cell division.

Potential as a Plant Activator: Inducing Systemic Acquired Resistance

Recent research has highlighted the potential of 3(2H)-pyridazinone derivatives as a new class of plant activators.[13][14] Plant activators are compounds that protect crops from diseases by inducing the plant's own immune responses, a phenomenon known as systemic acquired resistance (SAR).[13] Unlike traditional fungicides or bactericides, plant activators do not have direct antimicrobial activity.[13][14]

Given that this compound belongs to this class of compounds, it is plausible that it could also function as a plant activator. The mechanism would involve the compound being recognized by the plant as a signaling molecule, triggering a cascade of defense responses that protect it from a broad spectrum of pathogens.

Caption: Experimental workflow to determine the plant activator potential of this compound.

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended:

Protocol 1: Root Elongation Assay for Growth Regulation

Objective: To quantify the inhibitory effect of the compound on plant growth.

Methodology:

-

Prepare a series of concentrations of this compound in a suitable plant growth medium (e.g., Murashige and Skoog).

-

Germinate seeds of a model plant (e.g., Arabidopsis thaliana or corn) on a control medium.

-

Transfer seedlings with a consistent primary root length to plates containing the different concentrations of the test compound.

-

Incubate the plates vertically in a controlled environment (temperature, light intensity, and photoperiod).

-

Measure the increase in primary root length at regular intervals (e.g., every 24 hours for 5-7 days).

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

Protocol 2: Analysis of Mitotic Activity in Root Tips

Objective: To determine if the compound inhibits cell division.

Methodology:

-

Treat seedlings with an effective concentration of the compound determined from the root elongation assay for a specified period (e.g., 24 hours).

-

Excise the root tips (approximately 1-2 mm) from both treated and control seedlings.

-

Fix the root tips in a suitable fixative (e.g., Farmer's fixative: 3:1 ethanol:acetic acid).

-

Hydrolyze the root tips in 1N HCl.

-

Stain the chromosomes with a suitable stain (e.g., acetocarmine or DAPI).

-

Prepare squash mounts of the root tips on microscope slides.

-

Observe the slides under a light or fluorescence microscope and determine the mitotic index (percentage of cells in mitosis) for both treated and control groups.

Protocol 3: In Vitro and In Vivo Disease Resistance Assays

Objective: To assess the potential of the compound as a plant activator.

Methodology:

-

In Vitro Assay:

-

Prepare agar plates containing various concentrations of the test compound.

-

Inoculate the plates with a plant pathogen (e.g., a fungus or bacterium).

-

Incubate under conditions suitable for pathogen growth.

-

Measure the growth of the pathogen and compare it to a positive control (a known antimicrobial agent) and a negative control (no compound). A lack of direct inhibition of pathogen growth is indicative of a potential plant activator.

-

-

In Vivo Assay:

-

Treat plants with the test compound by spraying or root drenching.

-

After a suitable incubation period to allow for the induction of resistance (e.g., 48-72 hours), inoculate the plants with a pathogen.

-

Incubate the plants under conditions conducive to disease development.

-

Assess the level of disease severity in treated plants compared to untreated, inoculated control plants. A significant reduction in disease symptoms in the treated plants suggests induced resistance.

-

Conclusion and Future Directions

Based on the extensive evidence from its structural analog, maleic hydrazide, and the broader class of pyridazinone derivatives, the primary mechanism of action of this compound is likely as a plant growth regulator that inhibits mitosis. Potential molecular interactions may involve reactions with sulfhydryl groups and inhibition of key metabolic enzymes like succinic dehydrogenase. Furthermore, there is a compelling rationale to investigate its potential as a plant activator capable of inducing systemic acquired resistance in crops.

Future research should focus on direct experimental validation of these proposed mechanisms using the protocols outlined in this guide. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its potential development and application in agriculture or other fields. Structure-activity relationship studies, exploring how modifications to the acetic acid side chain and the pyridazinone ring affect its biological activity, would also be a valuable avenue for further investigation.

References

- Asif, M. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Wikipedia. (n.d.). Maleic hydrazide.

- PubChem. (n.d.). Maleic Hydrazide.

- Request PDF. (n.d.). Various Biological Activities of Pyridazinone Ring Derivatives.

- Semantic Scholar. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives.

- GBA Group Food. (n.d.). Maleic Hydrazide.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Guidechem. (n.d.). What is Maleic hydrazide and how does it work?.

- Nooden, L. D. (1969). The Mode of Action of Maleic Hydrazide: Inhibition of Growth. Physiologia Plantarum, 22(2), 260-270.

- PubMed. (2024). Pyridazine and pyridazinone compounds in crops protection: a review.

- PMC. (2019). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators.

- RSC Publishing. (n.d.). 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators.

- Santa Cruz Biotechnology. (n.d.). This compound.

Sources

- 1. scbt.com [scbt.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 6. sarpublication.com [sarpublication.com]

- 7. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Maleic hydrazide - Wikipedia [en.wikipedia.org]

- 9. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. gba-group.com [gba-group.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3(2H)-pyridazinone derivatives: a new scaffold for novel plant activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

Structure-activity relationship of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

An In-Depth Technical Guide to the Structure-Activity Relationship of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core as a Privileged Scaffold

The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[1] The versatility of the pyridazinone ring system, with its two adjacent nitrogen atoms, allows for diverse chemical modifications, making it a "wonder nucleus" for the development of novel therapeutic agents.[1] This guide focuses on a specific derivative, this compound, and explores its potential structure-activity relationships (SAR). While direct SAR studies on this exact molecule are not extensively documented, a wealth of information on related pyridazinone analogs allows for a comprehensive analysis of how structural modifications would likely impact its biological activity.

This document will serve as a technical guide for researchers, providing insights into the synthesis, potential biological targets, and the anticipated impact of chemical modifications on the activity of this compound. The information presented herein is synthesized from numerous studies on the broader class of pyridazinone derivatives, offering a predictive framework for the rational design of novel analogs.

Core Structural Features and Potential for Modification

The structure of this compound (CAS 10158-72-2)[2] presents several key sites for chemical modification. Understanding these positions is crucial for designing a library of analogs to probe the SAR.

Caption: Key modification sites on the this compound scaffold.

General Synthesis Strategies

The synthesis of pyridazinone derivatives typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a plausible synthetic route would involve the reaction of a suitable maleic acid derivative with a hydrazine-functionalized acetic acid derivative. The introduction of substituents at various positions can be achieved through the selection of appropriately substituted starting materials or through post-synthesis modifications. For instance, Suzuki-Miyaura coupling is a common method for introducing aryl or heteroaryl groups at the C4 or C6 positions of the pyridazinone ring.[3][4][5]

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

Structure-Activity Relationship Analysis

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following sections analyze the potential impact of modifications at key positions of this compound, based on existing literature for analogous compounds.

Modifications at the N1-Position (Acetic Acid Side Chain)

The acetic acid moiety at the N1 position is a critical determinant of the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets.

-

Chain Length and Analogs: Altering the length of the carboxylic acid chain or replacing it with other acidic bioisosteres could influence receptor binding and pharmacokinetic properties. For example, in a series of thyroid hormone receptor β agonists, the nature of the substituent on a phenyl ring attached to the pyridazinone core, which included acetic acid derivatives, was crucial for activity.[6]

-

Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can significantly impact cell permeability and metabolic stability. Ester derivatives can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid. Amide derivatives, on the other hand, can introduce new hydrogen bonding interactions and alter the compound's electronic profile.

Modifications at the N2-Position

The N2 position of the pyridazinone ring is a common site for substitution, and modifications here have been shown to have a profound effect on biological activity.

-

Alkyl and Aryl Substituents: The introduction of various alkyl and aryl groups at the N2 position has been explored in numerous studies. For instance, in a series of pyrazolo[3,4-d]pyridazinones, the presence of a benzyl group at the N2-position of the pyridazinone moiety was associated with potent and selective inhibitory activity against phosphodiesterase 5 (PDE5).[7]

Modifications at the C4 and C5 Positions

The C4 and C5 positions of the pyridazinone ring are part of the core structure and substitutions here can directly influence the electronic and steric properties of the molecule.

-

Aryl and Heteroaryl Substitutions: The introduction of substituted phenyl rings at these positions is a common strategy in the design of pyridazinone-based drugs. The nature and position of substituents on this aryl ring can fine-tune the biological activity. For example, in a series of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, various substitutions on the phenyl ring led to compounds with significant cardiotonic effects.[8]

-

Halogenation: The introduction of halogens at C4 and/or C5 can modulate the lipophilicity and electronic nature of the ring, potentially enhancing binding affinity to target proteins.

Quantitative SAR Data from Analogous Pyridazinones

| Compound Class/Modification | Biological Activity | Key Findings | Reference |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Cardiotonic | Substituents on the phenyl ring are crucial for activity. | [8] |

| Pyrazolo[3,4-d]pyridazinones | PDE5 Inhibition | A benzyl group at the pyridazinone 2-nitrogen was associated with potent activity. | [7] |

| 6-(4-substitutedphenyl)-3-pyridazinone derivatives | Vasorelaxant | Furyl, nitro, and dimethylamino groups enhanced bioactivity. | [9] |

| Phthalazinone/pyridazinone hybrids | PDE3/PDE4 Inhibition | A 5-methyl-4,5-dihydropyridazinone moiety exhibited the highest PDE3 inhibitory activities. | [10] |

| 3-oxo-2,3-dihydropyridazine derivatives | ITK Inhibition | 3,5-difluorophenyl and furan-2-ylmethyl groups contributed to potency. | [4][5] |

Potential Molecular Targets and Signaling Pathways

Given the diverse biological activities of pyridazinone derivatives, this compound and its analogs could potentially interact with a variety of molecular targets.

-

Phosphodiesterases (PDEs): Many pyridazinone derivatives are potent inhibitors of PDEs, particularly PDE3, PDE4, and PDE5.[7][10] Inhibition of these enzymes leads to increased levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways, including those involved in cardiovascular function and inflammation.

-

Kinases: Recent studies have identified 3-oxo-2,3-dihydropyridazine derivatives as inhibitors of interleukin-2-inducible T-cell kinase (ITK), suggesting a role in modulating T-cell signaling and potential applications in treating T-cell leukemia.[3][4][5]

-

Inflammatory Pathways: Pyridazinone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways such as the NF-κB pathway.[11][12][13]

Illustrative Signaling Pathway: NF-κB in Inflammation

Caption: Potential inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

Experimental Protocols

To evaluate the structure-activity relationship of novel this compound analogs, robust and validated experimental protocols are essential.

Protocol: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the ability of pyridazinone derivatives to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.

Methodology:

-

Cell Culture: Culture the cells in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to the desired final concentrations in cell culture media. Pre-treat the cells with the compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include vehicle control (DMSO) and unstimulated control wells.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) on the remaining cells to assess the cytotoxicity of the compounds.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 values (the concentration of compound that inhibits 50% of the cytokine production) using non-linear regression analysis.

Rationale: This assay provides a reliable and high-throughput method to screen for the anti-inflammatory potential of the synthesized compounds and to establish a quantitative SAR.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct SAR data for this specific molecule is limited, the extensive research on the broader class of pyridazinone derivatives provides a strong foundation for rational drug design.

Key insights from analogous compounds suggest that:

-

The acetic acid side chain at N1 is a key determinant of physicochemical properties and can be modified to optimize pharmacokinetics.

-

Substitutions at the N2 position can significantly influence biological activity, with aryl and bulky alkyl groups often conferring potency.

-

Modifications at the C4 and C5 positions, particularly with substituted aryl rings, are crucial for fine-tuning target selectivity and potency.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with modifications at these key positions. Such studies will be instrumental in elucidating the specific SAR for this scaffold and in identifying lead compounds for further preclinical and clinical development. The exploration of this chemical space holds significant promise for the discovery of novel drugs targeting a range of diseases, from cardiovascular disorders to cancer and inflammatory conditions.

References

-

Aziz, M. A., et al. (2024). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. ResearchGate. [Link]

-

Guan, L. P., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-73. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. ResearchGate. [Link]

-

Kumar, Dr. A. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

van der Mey, M., et al. (2001). Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents. Journal of Medicinal Chemistry, 44(16), 2523-33. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(15), 1129-1153. [Link]

-

Goodman, J. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

-

Goodman, J. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed. [Link]

-

Goodman, J. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

- Tilley, J., et al. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists.

-

Rlavie. (n.d.). (3,6-Dioxo-1,2,3,6-Tetrahydro-Pyridazin-4-Yl)-Acetic Acid. Rlavie. [Link]

-

Institute of Molecular and Translational Medicine. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link]

-

Reddy, T. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PubMed Central. [Link]

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][8][9]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

-

Chen, C., et al. (2008). Discovery of sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix), a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 51(23), 7478-85. [Link]

- Madrigal Pharmaceuticals, Inc. (2022). Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.

-

Lin, C.-T., et al. (2020). 3,6'-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. eLife, 9, e56594. [Link]

-

Reddy, T. S., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. ResearchGate. [Link]

-

Chen, C., et al. (2008). Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl] -benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethyl - ResearchGate. ResearchGate. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. scbt.com [scbt.com]

- 3. imtm.cz [imtm.cz]

- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Whitepaper: Synthesis of Maleic Hydrazide Acetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract: Maleic hydrazide, a pyridazine derivative known chemically as 1,2-dihydropyridazine-3,6-dione, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including significant analgesic and anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth exploration of the synthesis of maleic hydrazide acetic acid derivatives, a class of compounds showing promise in drug discovery. We will dissect the core reaction mechanisms, provide detailed, field-proven experimental protocols, and explain the critical causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the pyridazinone core for therapeutic innovation.

The Maleic Hydrazide Scaffold: Chemical Properties and Reactivity

Maleic hydrazide (MH) is a heterocyclic compound whose structure is characterized by a six-membered ring containing two adjacent nitrogen atoms.[6] A key feature governing its reactivity is lactam-lactim tautomerism, where the molecule exists in equilibrium between the 1,2-dihydropyridazine-3,6-dione (lactam) form and its tautomeric 6-hydroxypyridazin-3(2H)-one (lactim) form. This equilibrium is fundamental to its chemical behavior, particularly in substitution reactions. The presence of an acidic N-H proton in the lactam form makes it amenable to N-alkylation reactions, which is the primary strategy for synthesizing its acetic acid derivatives.

Caption: Lactam-Lactim tautomerism of Maleic Hydrazide.

Core Synthesis: N-Alkylation with Acetic Acid Moieties

The synthesis of (6-oxo-1(6H)-pyridazinyl)acetic acid derivatives is primarily achieved through the N-alkylation of the maleic hydrazide ring. This is a classic nucleophilic substitution reaction where the deprotonated nitrogen of the pyridazinone ring acts as a nucleophile.

Underlying Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the maleic hydrazide anion on an electrophilic acetic acid synthon, typically an ethyl chloroacetate or chloroacetic acid.

-

Deprotonation (Activation): The reaction is initiated in the presence of a base (e.g., potassium carbonate, sodium hydroxide). The base abstracts the acidic proton from the N1 position of the pyridazinone ring, generating a highly nucleophilic nitrogen anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions, whereas weaker bases like potassium carbonate (K2CO3) are often sufficient and allow for more flexible reaction conditions.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of the chloroacetic acid derivative (e.g., ethyl chloroacetate), displacing the chloride leaving group in an SN2 reaction.

-

Hydrolysis (if necessary): When an ester like ethyl chloroacetate is used, the resulting product is an ethyl ester. This intermediate must be hydrolyzed, typically under basic (e.g., NaOH) or acidic (e.g., HCl) conditions, to yield the final carboxylic acid derivative. This two-step approach is often preferred as esters can be easier to purify via chromatography than the corresponding carboxylic acids.

Caption: General reaction scheme for N-alkylation of Maleic Hydrazide.

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. They are derived from established methodologies in peer-reviewed literature.[3]

Protocol I: Synthesis of Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate

This protocol describes the synthesis of the ester intermediate, which is a common precursor to the final acid derivative.

-

Materials:

-

6-substituted-3(2H)-pyridazinone (10 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol)

-

Ethyl chloroacetate (12 mmol)

-

Absolute Ethanol (50 mL)

-

-

Equipment:

-

Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

-

-

Procedure:

-

To the round-bottom flask, add the 6-substituted-3(2H)-pyridazinone (10 mmol) and absolute ethanol (50 mL).

-

Add anhydrous potassium carbonate (20 mmol) to the suspension. The base facilitates the deprotonation of the pyridazinone nitrogen.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (12 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC (e.g., mobile phase Ethyl Acetate:Hexane 1:1).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate.

-

Protocol II: Hydrolysis to (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid

-

Materials:

-

Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate (from Protocol I) (8 mmol)

-

10% Aqueous Sodium Hydroxide (NaOH) solution (20 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

-

Equipment:

-

Beaker (100 mL)

-

Magnetic stirrer

-

pH paper or pH meter

-

Büchner funnel and flask

-

-

Procedure:

-

Dissolve the ester in 10% aqueous NaOH solution in a beaker.

-

Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (can be monitored by the disappearance of the ester spot on TLC).

-

Cool the solution in an ice bath.

-

Acidify the solution dropwise with concentrated HCl to a pH of approximately 2-3. The acidic condition protonates the carboxylate salt, causing the final product to precipitate.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove any remaining salts.

-

Dry the solid product, typically in a vacuum oven, to yield the pure (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid.[3]

-

Caption: Experimental workflow for the two-step synthesis of derivatives.

Data Summary of Representative Derivatives

The methodologies described allow for the synthesis of a diverse library of derivatives. The following table summarizes data for several (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid compounds, demonstrating the versatility of the synthetic route.[3]

| Compound ID | R-Group at C6 Position | Yield (%) | Melting Point (°C) | Key ¹H-NMR Signals (DMSO-d₆, ppm) |

| IVb | 4-Benzylpiperazin-1-yl | 90 | 153 | 14.50-11.04 (s, 1H, -COOH), 7.65 (d, 1H, pyridazinone H5), 4.68 (s, 2H, -CH₂COOH) |

| IVd | 4-(2-Ethoxyphenyl)piperazin-1-yl | 53 | 237 | 14.33-11.40 (s, 1H, -COOH), 7.65 (d, 1H, pyridazinone H5), 4.83 (s, 2H, -CH₂COOH) |

| IVe | 4-(2-Fluorophenyl)piperazin-1-yl | 63 | 246 | 14.34-11.42 (s, 1H, -COOH), 7.69-7.57 (d, 1H, pyridazinone H5), 4.80 (s, 2H, -CH₂COOH) |

| IVg | 4-(3-Trifluoromethylphenyl)piperazin-1-yl | 56 | 232 | 14.38-11.40 (s, 1H, -COOH), 7.66 (d, 1H, pyridazinone H5), 4.75 (s, 2H, -CH₂COOH) |

Data synthesized from Gökçe, M. et al. (2012).[3]

Conclusion and Future Perspectives

The N-alkylation of the maleic hydrazide core is a robust and versatile method for synthesizing a wide array of acetic acid derivatives. The protocols outlined in this guide provide a reliable foundation for producing these compounds with high purity and reasonable yields. The causality is clear: activating the pyridazinone ring with a base enables efficient nucleophilic substitution, with a subsequent hydrolysis step cleanly converting the intermediate ester to the desired carboxylic acid. The pharmacological significance of pyridazinones continues to grow, and these synthetic strategies are crucial for the exploration of new chemical entities.[4] Future work will likely focus on developing more atom-economical and greener synthetic routes, as well as expanding the library of derivatives to probe structure-activity relationships further and identify lead candidates for various therapeutic targets.

References

-

Gökçe, M., Dündar, O. B., & Küpeli, E. (2012). Synthesis and Investigation of Analgesic and Anti-inflammatory Activities of (6-Substituted-3(2H)-pyridazinon-2-yl)acetic Acid and (6-Substituted-3(2H)-pyridazinon-2-yl)acetamide Derivatives. Marmara Pharmaceutical Journal, 16, 27-36. [Link]

- Grokipedia. (2026). Maleic hydrazide.

-

Asif, M. (2022). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 19(5), 513-514. [Link]

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(8), 6347-6360. [Link]

-

Sharma, S., & Sharma, P. C. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med, 9(1), 1-13. [Link]

-

Asif, M. (2016). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 53-64. [Link]

-

Asif, M. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]

-

Feuer, H., & Rubinstein, H. (1958). Maleic Hydrazide. I. Reactions with Selected Electrophilic Reagents. Journal of the American Chemical Society, 80(21), 5873-5876. [Link]

-

PubChem. (n.d.). Maleic hydrazide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Maleic hydrazide. [Link]

-

Abdel-Maksoud, M. S., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8). [Link]

-

Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790-3792. [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Solubility of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid in different solvents

An In-depth Technical Guide to the Solubility of (3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)acetic acid

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is long and arduous. A pivotal characteristic that dictates the trajectory of this journey is its solubility. The ability of a compound to dissolve in a solvent is a fundamental physicochemical property that influences its bioavailability, formulation, and overall efficacy.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of this compound, a molecule of interest in medicinal chemistry.

The selection of an appropriate solvent is a strategic decision that has far-reaching implications for drug synthesis, purification, and formulation.[1][3] It is a delicate balance of achieving desired solubility while adhering to stringent safety, environmental, and regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][4][5][6][7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterizing the solubility profile of this compound.

Understanding the Molecule: this compound

This compound (CAS Number: 10158-72-2) is a heterocyclic compound with a molecular formula of C6H6N2O4 and a molecular weight of 170.12 g/mol .[10][11][12] Its structure, featuring a pyridazinedione ring and a carboxylic acid moiety, suggests a molecule with a degree of polarity and the potential for hydrogen bonding. These structural features are key to predicting its solubility behavior.

The presence of both hydrogen bond donors (the N-H group on the ring and the -OH of the carboxylic acid) and hydrogen bond acceptors (the carbonyl oxygens and the nitrogen atoms) indicates a potential for interaction with polar solvents. The carboxylic acid group also introduces pH-dependent solubility, a crucial factor in its biological absorption and formulation.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[13][14] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[14] The key factors governing the solubility of an organic compound are:

-

Polarity: The distribution of electron density within a molecule determines its polarity. The presence of heteroatoms like oxygen and nitrogen in this compound makes it a polar molecule.

-

Hydrogen Bonding: The ability to form hydrogen bonds with solvent molecules significantly enhances solubility. Water, for instance, is an excellent solvent for compounds that can participate in hydrogen bonding.

-

Molecular Size: Generally, larger molecules are less soluble than smaller ones, as it becomes more difficult for solvent molecules to surround them.[15]

-

pH: For ionizable compounds like carboxylic acids, solubility is highly dependent on the pH of the medium. In a basic solution, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. Conversely, in an acidic solution, its solubility is likely to be lower.

A related compound, Maleic hydrazide, which shares the pyridazinedione core, is known to be soluble in aqueous alkali and certain organic bases.[16] It also shows some solubility in water (0.6 g/100g at 25°C) and dimethylformamide (2.4 g/100g at 25°C), but is less soluble in ethanol (0.1 g/100g ) and xylene (<0.1 g/100g ).[17] This provides a preliminary indication that this compound may exhibit similar trends.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately characterizing the solubility of a compound. The following workflow outlines a logical sequence of experiments, from qualitative assessment to quantitative measurement.

Caption: A flowchart illustrating the systematic approach to determining the solubility of this compound.

Detailed Experimental Protocols

Materials and Equipment

-

This compound

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

pH meter

-

Glass vials with screw caps

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Solvents:

-

Polar Protic: Purified Water, Ethanol, Methanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone

-

Non-polar: Hexane, Toluene

-

Aqueous Buffers: 5% HCl, 5% NaHCO₃, 5% NaOH[18]

-

Protocol 1: Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a range of solvents.

-

Preparation: Label a series of small, dry test tubes or vials for each solvent to be tested.[13]

-

Sample Addition: Accurately weigh approximately 1-5 mg of this compound into each tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent to each respective tube.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[13]

-

Observation: Visually inspect each tube for the complete dissolution of the solid. Record the results as "soluble," "partially soluble," or "insoluble."[13] For aqueous solutions, note any effervescence with NaHCO₃, which would indicate an acidic compound.[19]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.[15]

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Caption: A step-by-step diagram of the quantitative shake-flask solubility determination method.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Solubility Profile of this compound

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility at 25°C (mg/mL) |

| Polar Protic | Water | To be determined | To be determined |

| Ethanol | To be determined | To be determined | |

| Methanol | To be determined | To be determined | |

| Polar Aprotic | DMSO | To be determined | To be determined |

| DMF | To be determined | To be determined | |

| Acetone | To be determined | To be determined | |

| Non-polar | Hexane | To be determined | To be determined |

| Toluene | To be determined | To be determined | |

| Aqueous Acid/Base | 5% HCl | To be determined | To be determined |

| 5% NaHCO₃ | To be determined | To be determined | |

| 5% NaOH | To be determined | To be determined |

Interpretation:

-

High solubility in water, methanol, and ethanol would confirm the polar nature of the compound and its hydrogen bonding capabilities.

-

Solubility in 5% NaOH and 5% NaHCO₃ would be expected due to the deprotonation of the carboxylic acid to form a soluble salt.[18][19]

-

Low solubility in hexane and toluene would be anticipated, as these non-polar solvents cannot effectively solvate the polar functional groups of the molecule.[13]

-

Solubility in polar aprotic solvents like DMSO and DMF is often high for many organic compounds used in drug discovery and can be crucial for stock solution preparation.

Safety and Handling Considerations

As with any chemical, it is imperative to handle this compound and all solvents with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for the compound and each solvent before beginning any experimental work. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated laboratory or a fume hood.

Conclusion

Determining the solubility of this compound is a foundational step in its development as a potential therapeutic agent. By employing a systematic approach that combines qualitative screening with quantitative analysis, researchers can build a comprehensive solubility profile. This data is not merely a set of numbers; it provides critical insights that will guide formulation development, preclinical studies, and ultimately, the successful translation of a promising molecule into a viable drug product. The protocols and principles outlined in this guide provide a robust framework for achieving this essential characterization.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- Dunn, P. J., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.

- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17, 1517–1525.

- University of Maryland. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- European Medicines Agency. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.

- Khan Academy. Solubility of organic compounds.

- The Good Scents Company. Maleic Hydrazide (CAS 123-33-1).

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- MasterControl. ICH Q6 Guidelines.